molecular formula C25H23N3O B11601757 6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11601757
M. Wt: 381.5 g/mol
InChI Key: CEAMRWGUTCZNJE-UHFFFAOYSA-N
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Description

6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

9-methyl-6-[(2-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O/c1-16(2)29-23-11-7-4-8-18(23)15-28-22-13-12-17(3)14-19(22)24-25(28)27-21-10-6-5-9-20(21)26-24/h4-14,16H,15H2,1-3H3

InChI Key

CEAMRWGUTCZNJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. This reaction can be catalyzed by various acids such as acetic acid, formic acid, or hydrochloric acid . Recent advancements have also introduced the use of microwave irradiation and nanoparticles to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound often rely on transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods are preferred due to their scalability and efficiency in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of indoloquinoxaline derivatives against several viral pathogens. For instance, derivatives similar to 6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline have shown effectiveness against:

  • Herpes Simplex Virus (HSV) : Compounds demonstrated the ability to inhibit HSV replication in tissue cultures at varying concentrations (1e5 mM), depending on the virus strain and cell type used .
  • Influenza Virus : A related quinoxaline hybrid exhibited strong inhibitory activity against the H1N1 strain with an IC50 of 0.2164 μM, while maintaining a high cytotoxicity concentration (CC50) value, indicating a favorable safety profile .

Anticancer Properties

Indoloquinoxaline derivatives have been extensively studied for their anticancer properties. The following points summarize key findings:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest. For example, certain derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation .
  • Targeted Cancer Therapy : The structure-activity relationship (SAR) studies indicate that modifications to the indoloquinoxaline core can enhance selectivity and potency against different cancer types, making them promising candidates for targeted therapies .

Antimicrobial Activity

The antimicrobial properties of indoloquinoxaline derivatives have also been documented:

  • Broad Spectrum Activity : Compounds derived from this class have shown significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain derivatives exhibited comparable efficacy to standard antibiotics .
  • Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microbes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indoloquinoxaline derivatives. Key factors influencing their efficacy include:

  • Substitution Patterns : Variations in substituents on the indole or quinoxaline moieties can significantly affect biological activity. For example, introducing alkyl or aryl groups can enhance lipophilicity and cellular uptake.
  • Hybridization with Other Pharmacophores : Combining indoloquinoxaline with other active pharmacophores can lead to synergistic effects, enhancing therapeutic outcomes against complex diseases like cancer and viral infections .

Biological Activity

The compound 6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate indole and quinoxaline derivatives, often employing methods such as cyclization and alkylation to achieve the desired structure. The presence of the isopropoxybenzyl group is crucial for enhancing its biological properties.

Anticancer Properties

Research indicates that indoloquinoxaline derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown to induce apoptosis in cancer cell lines by activating caspase pathways. The specific compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA replication, making it a promising candidate for addressing antibiotic resistance.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • DNA Interaction : Similar compounds have demonstrated strong binding affinities to DNA, which may inhibit replication and transcription.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells has been noted as a contributing factor to its cytotoxic effects.

Case Studies and Research Findings

Several studies have documented the biological activity of indoloquinoxaline derivatives:

  • Cytotoxicity Against Cancer Cells : A study published in the European Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Another investigation into quinoxaline derivatives highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The tested compounds showed minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious human cancer cell linesInduced apoptosis
AntimicrobialMRSA, E. faecium, E. faecalisSignificant antibacterial activity
DNA BindingPlasmid DNAStrong affinity

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